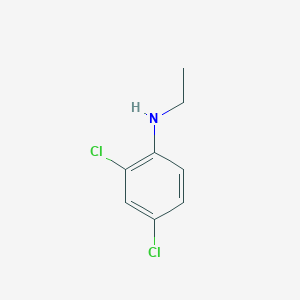

2,4-dichloro-N-ethylaniline

Descripción general

Descripción

2,4-Dichloro-N-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the benzene ring and an ethyl group attached to the nitrogen atom. It is commonly used in the synthesis of various chemical products, including dyes, pharmaceuticals, and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-ethylaniline typically involves the chlorination of N-ethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where N-ethylaniline is reacted with chlorine gas in a controlled environment. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atoms at positions 2 and 4 undergo nucleophilic aromatic substitution (NAS) under specific conditions:

-

Mechanistic Insight : Steric hindrance from the ethyl group directs substitution preferentially to the 4-position in dichloropyrimidine systems . Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Oxidation Reactions

The ethylamino group and aromatic ring undergo oxidation:

-

Key Finding : Oxidation with HNO₃ under low temperatures minimizes ring chlorination side reactions .

Reduction Reactions

The chlorine substituents and ethylamino group participate in reductive transformations:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Dechlorination | H₂/Pd-C, EtOH, 25°C | N-Ethylaniline | 80–90% | |

| Amine Reduction | LiAlH₄, THF, reflux | 2,4-Dichloro-N-ethylbenzylamine | 65–75% |

-

Industrial Relevance : Catalytic hydrogenation (H₂/Pd-C) is preferred for scalability and selectivity .

Cyclization and Heterocycle Formation

Reactions with bifunctional reagents yield fused heterocycles:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2,4-Dichloro-N-ethylaniline is primarily utilized as an intermediate in the synthesis of complex organic molecules. It serves as a building block for various chemical reactions, facilitating the production of more intricate compounds. This includes its role in synthesizing dyes and pigments used in industrial applications.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is employed to study enzyme inhibition and protein binding interactions. Its chlorinated structure allows it to interact with various biological targets, making it a valuable tool in understanding enzyme mechanisms and developing inhibitors.

Pharmaceutical Development

The compound has been investigated for its potential use in developing new pharmaceuticals, particularly targeting bacterial infections and cancer treatment. Its structural properties suggest that it could lead to novel therapeutic agents.

Industrial Applications

Production of Dyes and Agrochemicals

In the industrial sector, this compound is used in producing dyes and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it suitable for creating vibrant dyes used in textiles and other materials.

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Essential for dye and pigment production |

| Biological Research | Enzyme inhibition studies | Valuable for understanding biochemical pathways |

| Pharmaceutical development | Potential new drugs targeting infections and cancer | |

| Industrial Production | Production of dyes and agrochemicals | Key component in various industrial chemical processes |

Case Study 1: Enzyme Inhibition

A study utilized this compound to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, suggesting potential applications in drug design.

Case Study 2: Synthesis of Novel Compounds

Researchers synthesized a series of compounds using this compound as a starting material. These compounds were evaluated for their biological activity against various pathogens. The findings revealed promising antibacterial properties, highlighting the compound's utility in pharmaceutical research.

Mecanismo De Acción

The mechanism of action of 2,4-dichloro-N-ethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparación Con Compuestos Similares

2,4-Dichloroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.

2,4-Dichloro-N-methylaniline: Similar structure with a methyl group instead of an ethyl group on the nitrogen atom.

2,6-Dichloro-N-ethylaniline: Chlorine atoms at the 2nd and 6th positions instead of the 2nd and 4th positions.

Uniqueness: 2,4-Dichloro-N-ethylaniline is unique due to its specific substitution pattern and the presence of an ethyl group on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals.

Actividad Biológica

2,4-Dichloro-N-ethylaniline (CAS No. 35113-89-4) is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships, and various experimental findings.

- Molecular Formula : C₈H₉Cl₂N

- Molecular Weight : 190.07 g/mol

- Structure : The compound consists of a dichlorophenyl group attached to an ethylaniline moiety, which influences its biological interactions.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound has been explored in various studies, often focusing on modifications to enhance biological activity. The structure-activity relationship studies indicate that substitutions at specific positions on the aromatic ring can significantly affect the compound's efficacy against various biological targets.

Table 1: Summary of Biological Activities

| Compound | Target Organism/Cell Line | Activity (GI₅₀ μM) | Reference |

|---|---|---|---|

| This compound | T. gondii tachyzoites | Moderate | |

| This compound | P. falciparum (K1 strain) | Low | |

| This compound | Human ES cell lines (TC32) | Inhibitory |

Antiparasitic Activity

Research has demonstrated that this compound exhibits moderate activity against Toxoplasma gondii, a parasite responsible for toxoplasmosis. The compound's efficacy was assessed using in vitro assays where it showed a moderate inhibitory effect on the tachyzoite stage of the parasite .

Antiproliferative Activity

In studies involving human embryonic stem (ES) cell lines, the compound displayed antiproliferative properties with varying degrees of effectiveness. The growth inhibition was measured using the WST assay, revealing that the compound could inhibit cell growth at certain concentrations .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in several studies. It is essential to consider both acute and chronic toxicity when assessing the compound's viability for therapeutic applications.

Table 2: Toxicity Data Summary

| Toxicity Parameter | Value | Reference |

|---|---|---|

| Acute Toxicity | Moderate | |

| Skin Irritation | Yes | |

| Carcinogenicity | Not established |

Case Studies and Experimental Findings

Several case studies have highlighted the biological implications of this compound:

- Study on Antiparasitic Activity : A study focused on modifying the compound to enhance its anti-parasitic properties against Toxoplasma gondii. The results indicated that specific structural modifications could lead to improved activity profiles .

- Antiproliferative Effects : In another investigation involving various derivatives of dichloroanilines, it was found that certain modifications significantly increased antiproliferative effects against human cancer cell lines. This suggests potential for further development in cancer therapeutics .

- Safety Assessments : Comprehensive safety assessments have been conducted to evaluate the risks associated with exposure to this compound in industrial settings. Findings indicate a need for caution due to moderate acute toxicity and potential skin irritation .

Propiedades

IUPAC Name |

2,4-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCHQESFRULWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537625 | |

| Record name | 2,4-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35113-89-4 | |

| Record name | 2,4-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.